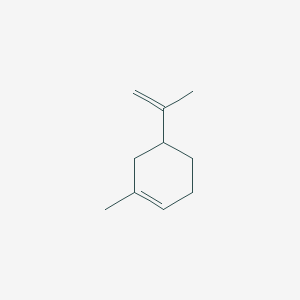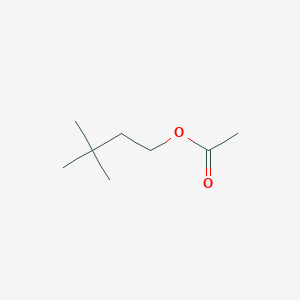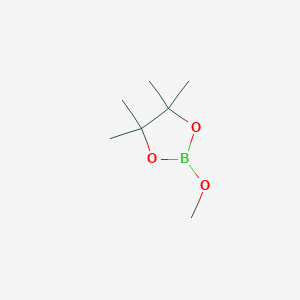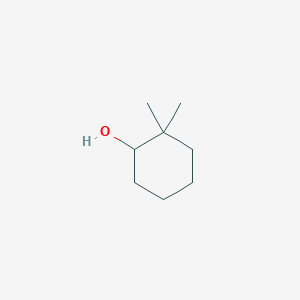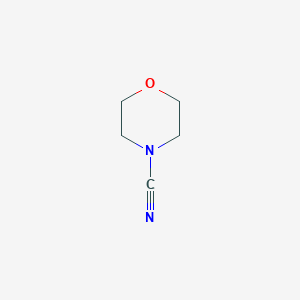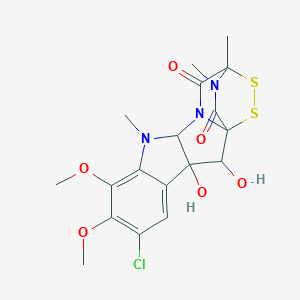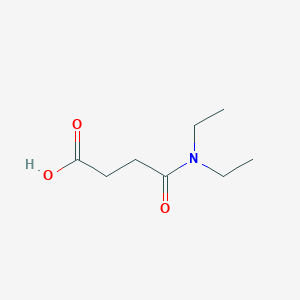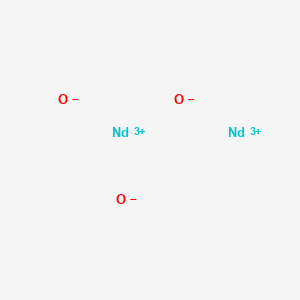![molecular formula C9H8N2 B073783 2-甲基-[1,8]萘啶 CAS No. 1569-16-0](/img/structure/B73783.png)
2-甲基-[1,8]萘啶
概述
描述
2-Methyl-[1,8]naphthyridine (2MN) is an organic compound belonging to the group of heterocyclic aromatic compounds. It is a colorless solid at room temperature and is insoluble in water. 2MN has a wide range of applications in scientific research and is used as a reagent in various laboratory experiments. It has been studied for its potential to be used in drug development and its ability to act as a catalyst for various chemical reactions.
科学研究应用
红荧光发射和双光子吸收:2-甲基-1,8-萘啶衍生物显示出红荧光发射和双光子吸收性质。这些特性受氢键和 π-π 相互作用的影响 (Li 等,2012)。
DNA 双螺旋中的结合亲和力:2-甲基-1,8-萘啶上的取代修饰显著影响其与 DNA 双螺旋中胞嘧啶的结合亲和力。甲基的引入增强了结合亲和力,这在 DNA 相互作用研究中至关重要 (Sato 等,2009)。
无过渡金属的 α-甲基化:已开发出一种使用二甲亚砜 (DMSO) 作为碳源对 1,8-萘啶进行 α-甲基化的新型环保方法。该方法提供了获得 2-甲基-1,8-萘啶的有效途径 (Jiang 等,2019)。
1,8-萘啶的合成:氯化锂已被用作合成 1,8-萘啶的有效催化剂,该过程可以通过微波辐射和研钵/研杵方法促进 (Mogilaiah 等,2006)。
带有 1,8-萘啶的钌 (II) 配合物:已研究了 1,8-萘啶和类似于三联吡啶的配体配位的钌 (II) 配合物的化学和电化学性质。这包括形成钌-二氧化碳配合物的能力 (Koizumi 等,2005)。
1,8-萘啶衍生物的生物活性:这些化合物已显示出多种生物活性,包括抗菌、抗病毒、抗癌、抗炎和镇痛作用。它们还被研究用于阿尔茨海默病和多发性硬化症等神经系统疾病中 (Madaan 等,2015)。
安全和危害
未来方向
The synthesis of 1,8-naphthyridines, including 2-Methyl-[1,8]naphthyridine, has been a topic of interest due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .
作用机制
Target of Action
It’s worth noting that naphthyridine compounds have been found to exhibit diverse biological activities and photochemical properties . For instance, some naphthyridine compounds have reached the drug market for the treatment of bacterial infections .
Mode of Action
For example, Nicotinamide N-methyltransferase (NNMT), a S-adenosyl-l-methionine (SAM)-dependent enzyme, catalyzes N-methylation of nicotinamide (NA) and other pyridines to form N-methyl pyridinium ions .
Biochemical Pathways
Naphthyridine compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is classified as having high gastrointestinal absorption and is considered to be bbb permeant .
Result of Action
Naphthyridine compounds are known to have diverse biological activities, including antibacterial effects .
生化分析
Biochemical Properties
It is known that 1,8-naphthyridines, a class of compounds to which 2-Methyl-[1,8]naphthyridine belongs, have diverse biological activities . They are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems
Cellular Effects
It is known that 1,8-naphthyridines can have significant effects on various types of cells
Molecular Mechanism
It is known that 1,8-naphthyridines can have significant effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that 1,8-naphthyridines can have significant effects over time
属性
IUPAC Name |
2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRUYCICUXURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166157 | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1569-16-0 | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Naphthyridine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1569-16-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




